molecular formula C7H3ClF4O2S B1343345 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1177009-38-9

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1343345
CAS RN: 1177009-38-9
M. Wt: 262.61 g/mol
InChI Key: FNYJQRYWXHLCSX-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is an organic compound. It is a derivative of benzene, where one hydrogen atom is replaced by a sulfonyl chloride group and another hydrogen atom is replaced by a trifluoromethyl group .


Synthesis Analysis

This compound can be synthesized via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Another method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .


Molecular Structure Analysis

The molecular formula of “2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is C7H4ClF4O2S . The structure includes a benzene ring with a sulfonyl chloride group and a trifluoromethyl group attached to it .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also participate in the nucleophilic trifluoromethoxylation of alkyl halides .

Scientific Research Applications

Synthesis of β-Arylated Thiophenes

The compound 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is used in the synthesis of β-arylated thiophenes. This process involves palladium-catalyzed desulfitative arylation of thiophenes, which is a key step in creating various organic electronic materials due to the unique properties of thiophenes .

Palladium-Catalyzed Desulfitative Arylation

Another significant application is in palladium-catalyzed desulfitative arylation reactions. This method is utilized for synthesizing 2-aryl benzoxazoles and involves tolerating various functional groups on the phenyl ring of sulfonyl chlorides, which provides a practical alternative for the synthesis of complex organic molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate for various drug syntheses. It’s involved in the preparation of medicaments like Ubrogepant, which is used for treating acute migraine. The compound’s role in such syntheses often involves reactions with other organic compounds to form intermediates or final products .

Safety And Hazards

This compound can cause severe skin burns and eye damage. Contact with water liberates toxic gas . If swallowed, it is advised to rinse the mouth and not induce vomiting. Eye protection and face protection should be worn when handling this compound .

properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(3-5(6)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYJQRYWXHLCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634296
Record name 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

1177009-38-9
Record name 2-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
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